1-(2-isopropylthiazol-5-yl)-N-methylmethanesulfonamide
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Overview
Description
1-(2-isopropylthiazol-5-yl)-N-methylmethanesulfonamide is a compound that belongs to the thiazole family. Thiazoles are five-membered heterocyclic compounds containing nitrogen and sulfur atoms. These compounds have gained significant attention due to their broad applications in various fields, including pharmaceuticals, agrochemicals, and industrial processes .
Preparation Methods
The synthesis of 1-(2-isopropylthiazol-5-yl)-N-methylmethanesulfonamide typically involves the reaction of 2-isopropylthiazole with N-methylmethanesulfonamide under specific conditions. The reaction is usually carried out in the presence of a base, such as sodium hydroxide, and a solvent, like acetone, at room temperature . Industrial production methods may involve similar synthetic routes but on a larger scale, with optimized reaction conditions to ensure high yield and purity.
Chemical Reactions Analysis
1-(2-isopropylthiazol-5-yl)-N-methylmethanesulfonamide undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.
Common reagents and conditions used in these reactions include organic solvents like ethanol or dichloromethane, and catalysts such as palladium or platinum. Major products formed from these reactions depend on the specific reagents and conditions used.
Scientific Research Applications
1-(2-isopropylthiazol-5-yl)-N-methylmethanesulfonamide has a wide range of scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex thiazole derivatives.
Biology: The compound exhibits antimicrobial and antifungal properties, making it useful in biological studies.
Industry: The compound is used in the production of dyes, pigments, and other industrial chemicals.
Mechanism of Action
The mechanism of action of 1-(2-isopropylthiazol-5-yl)-N-methylmethanesulfonamide involves its interaction with specific molecular targets and pathways. The thiazole ring structure allows the compound to bind to enzymes and receptors, modulating their activity. This can lead to the inhibition of microbial growth or the induction of apoptosis in cancer cells .
Comparison with Similar Compounds
1-(2-isopropylthiazol-5-yl)-N-methylmethanesulfonamide can be compared with other thiazole derivatives, such as:
Sulfathiazole: An antimicrobial drug used to treat bacterial infections.
Ritonavir: An antiretroviral drug used in the treatment of HIV/AIDS.
Tiazofurin: An anticancer drug used in the treatment of certain types of leukemia.
The uniqueness of this compound lies in its specific chemical structure, which imparts distinct biological and chemical properties, making it a valuable compound for various applications.
Properties
Molecular Formula |
C8H14N2O2S2 |
---|---|
Molecular Weight |
234.3 g/mol |
IUPAC Name |
N-methyl-1-(2-propan-2-yl-1,3-thiazol-5-yl)methanesulfonamide |
InChI |
InChI=1S/C8H14N2O2S2/c1-6(2)8-10-4-7(13-8)5-14(11,12)9-3/h4,6,9H,5H2,1-3H3 |
InChI Key |
PBHRDRQAVGSYBT-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)C1=NC=C(S1)CS(=O)(=O)NC |
Origin of Product |
United States |
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